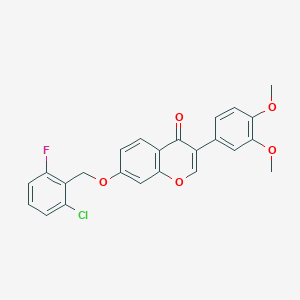

7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Description

7-((2-Chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a benzyloxy substituent at the 7-position with chloro and fluoro groups at the 2- and 6-positions of the benzyl ring, respectively. The 3-position of the chromenone core is substituted with a 3,4-dimethoxyphenyl group.

The compound’s electron-withdrawing chloro and fluoro substituents may enhance metabolic stability and influence binding affinity to biological targets.

Properties

IUPAC Name |

7-[(2-chloro-6-fluorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFO5/c1-28-21-9-6-14(10-23(21)29-2)17-12-31-22-11-15(7-8-16(22)24(17)27)30-13-18-19(25)4-3-5-20(18)26/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVSTWWDXLYSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=CC=C4Cl)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one , identified by its CAS number 231278-20-9, is a synthetic derivative belonging to the class of chromenones. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial activity. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 505.71 g/mol. The structure features a chromenone core substituted with a chloro-fluorobenzyl ether and a dimethoxyphenyl group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H14ClF O3 |

| Molecular Weight | 505.71 g/mol |

| CAS Number | 231278-20-9 |

| Boiling Point | Not available |

| H-bond Acceptors | 4 |

| H-bond Donors | 1 |

| GI Absorption | High |

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromenone derivatives, including this compound. The presence of electron-withdrawing groups, such as chlorine and fluorine, on the aromatic rings has been correlated with enhanced cytotoxicity against various cancer cell lines.

- Cytotoxicity Studies : In vitro assays demonstrated that compounds similar to this chromenone exhibited significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis through DNA damage pathways, as evidenced by increased DNA strand breaks in treated cells .

- Case Study : A study focusing on related chromenone derivatives reported IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

- In Vitro Testing : The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is likely linked to membrane disruption and inhibition of bacterial cell wall synthesis .

- Comparative Analysis : When tested against standard antibiotics, the compound showed superior activity against certain strains, suggesting its potential as a lead candidate for antibiotic development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Electron-Withdrawing Groups : The presence of chlorine and fluorine enhances the electrophilicity of the molecule, potentially increasing its reactivity with biological targets.

- Dimethoxy Substitution : The methoxy groups may enhance lipophilicity and cellular uptake, contributing to increased bioavailability and efficacy .

Comparison with Similar Compounds

Substituent Effects

- Target Compound vs. Compound 7 () :

- The target compound features a 2-chloro-6-fluorobenzyloxy group, whereas compound 7 has a 4-chlorobutoxy chain and a 3,4-dihydroxyphenyl group. The dihydroxyphenyl moiety in compound 7 increases hydrophilicity, contrasting with the dimethoxyphenyl group in the target compound, which enhances lipophilicity .

- Synthesis Yields : Compound 7 was synthesized in 61% yield via alkylation and acid-catalyzed cyclization, suggesting that bulkier substituents (e.g., benzyloxy vs. butoxy) in the target compound may reduce synthetic efficiency .

Anti-HCV Derivatives ()

- Compound 6b: This analog contains a 3-amino-2-hydroxypropoxy chain and a 3,4-dimethoxyphenyl group. Its anti-HCV activity (EC50 = 6.53 μM) surpasses ribavirin, highlighting the importance of the dimethoxyphenyl group in target engagement. The target compound’s benzyloxy substituent may offer steric or electronic advantages for antiviral activity .

Physicochemical and Drug-Likeness Properties (–6)

- Bioavailability and Solubility : The target compound’s dimethoxyphenyl group may reduce solubility compared to hydroxylated analogs like FDB000698 (). However, chloro/fluoro substituents could improve metabolic stability .

- Synthetic Accessibility (SAS) : Analogs with simpler substituents (e.g., compound 7 in ) exhibit lower SAS, whereas the target compound’s complex benzyloxy group may increase synthesis difficulty .

Q & A

Q. What are the recommended synthetic strategies for 7-((2-chloro-6-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one?

The synthesis typically involves multi-step organic reactions:

Core Formation : Construct the chromen-4-one backbone via condensation of substituted acetophenones with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide).

Functionalization : Introduce the 3,4-dimethoxyphenyl group via Friedel-Crafts alkylation or Suzuki coupling.

Benzylation : Attach the 2-chloro-6-fluorobenzyl group using a nucleophilic substitution reaction with a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF).

Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for benzylation) and use anhydrous solvents to minimize side reactions. Yields range from 60–75% after column chromatography .

Q. How is structural characterization performed for this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H-NMR : Identify aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.8–3.9 ppm), and benzyl ether protons (δ 5.1–5.3 ppm).

- ¹³C-NMR : Confirm carbonyl (δ ~178 ppm) and quaternary carbons.

- HRMS : Validate molecular weight (C₂₄H₁₉ClF O₅: calc. 465.08; found 465.09).

- XRD : Resolve crystal packing and confirm substituent orientations .

Q. What initial biological screening approaches are used to assess activity?

- In Vitro Assays :

- Anticancer : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values reported.

- Antioxidant : DPPH radical scavenging (IC₅₀ ~20–50 μM).

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays.

Controls : Include reference compounds like doxorubicin (cancer) and ascorbic acid (antioxidant) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

| Substituent | Effect on Activity | Reference |

|---|---|---|

| 3,4-Dimethoxyphenyl | ↑ Lipophilicity → Enhanced membrane permeation | |

| 2-Chloro-6-fluorobenzyl | ↑ Electron-withdrawing → Stabilize target binding | |

| Chromen-4-one core | Essential for π-π stacking with kinase ATP pockets |

Methodology : Systematically modify substituents (e.g., replace methoxy with hydroxyl) and compare bioactivity trends.

Q. How to resolve contradictions in biological data between studies?

- Experimental Design :

- Standardize cell lines (e.g., ATCC-validated), culture conditions, and assay protocols.

- Use dose-response curves (≥6 concentrations) to calculate accurate IC₅₀ values.

- Data Analysis : Apply ANOVA with post-hoc tests to assess significance (p < 0.05). Contradictions may arise from varying solvent carriers (e.g., DMSO purity) .

Q. What strategies improve aqueous solubility without compromising activity?

- Structural Modifications :

- Introduce polar groups (e.g., -SO₃H at position 7) while retaining the benzyl ether.

- Use prodrug approaches (e.g., phosphate esters hydrolyzed in vivo).

- Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) enhances bioavailability. Solubility increases from <10 µg/mL (free compound) to >200 µg/mL in nanoformulations .

Q. How to evaluate synergistic effects with other bioactive compounds?

- Combination Index (CI) : Use the Chou-Talalay method:

- CI < 1: Synergy (e.g., with paclitaxel in breast cancer models).

- CI = 1: Additivity.

- CI > 1: Antagonism.

- Mechanistic Studies : Perform transcriptomics to identify pathways enhanced by co-treatment (e.g., apoptosis via Bcl-2 downregulation) .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys745 and Thr790.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- QSAR : Develop models with descriptors like logP and polar surface area to prioritize derivatives .

Q. How to address discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetics : Measure plasma half-life (e.g., ~3–5 hours in rodents) and tissue distribution via LC-MS.

- Metabolite Identification : Use liver microsomes to detect phase I/II metabolites (e.g., glucuronidation at the hydroxy group).

- Formulation Adjustments : Optimize dosing regimens (e.g., QD vs. BID) to maintain therapeutic concentrations .

Q. What advanced analytical methods validate purity and stability?

- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI+ detection; purity >98%.

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products.

- Stability Indicating Methods : Develop validated UPLC protocols per ICH guidelines .

Q. Tables for Key Data

Q. Table 1: Synthetic Reaction Optimization

| Step | Conditions | Yield (%) |

|---|---|---|

| Chromen-4-one core | NaOEt, EtOH, reflux, 6h | 68 |

| Benzylation | K₂CO₃, DMF, 80°C, 12h | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.